4,4'-Sulfonylbis(tetrafluorobenzoic acid)
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Overview
Description
4,4’-Sulfonylbis(tetrafluorobenzoic acid): is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of sulfonyl and tetrafluorobenzoic acid groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Sulfonylbis(tetrafluorobenzoic acid) typically involves the reaction of sulfonyl chloride with tetrafluorobenzoic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods: In industrial settings, the production of 4,4’-Sulfonylbis(tetrafluorobenzoic acid) may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, helps in obtaining the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Sulfonylbis(tetrafluorobenzoic acid) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the sulfonyl and tetrafluorobenzoic acid groups, which can act as reactive sites .
Common Reagents and Conditions:
Substitution: Various nucleophiles can be used to substitute the functional groups in the compound under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 results in the formation of carboxylic acids, while reduction with NaBH4 or LiAlH4 leads to the formation of alcohols .
Scientific Research Applications
4,4’-Sulfonylbis(tetrafluorobenzoic acid) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 4,4’-Sulfonylbis(tetrafluorobenzoic acid) involves its interaction with specific molecular targets and pathways. The sulfonyl group acts as an electron-withdrawing group, influencing the reactivity of the compound. The tetrafluorobenzoic acid groups contribute to the overall stability and reactivity of the molecule .
Comparison with Similar Compounds
- 4,4’-Sulfonylbis(benzoic acid)
- 4,4’-Sulfonylbis(phenol)
- 4,4’-Sulfonylbis(4,1-phenylene)bis(3-phenylpyridine)
Comparison: Compared to these similar compounds, 4,4’-Sulfonylbis(tetrafluorobenzoic acid) exhibits unique properties due to the presence of tetrafluorobenzoic acid groups. These groups enhance the compound’s stability and reactivity, making it suitable for specific applications in research and industry .
Properties
CAS No. |
61907-54-8 |
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Molecular Formula |
C14H2F8O6S |
Molecular Weight |
450.22 g/mol |
IUPAC Name |
4-(4-carboxy-2,3,5,6-tetrafluorophenyl)sulfonyl-2,3,5,6-tetrafluorobenzoic acid |
InChI |
InChI=1S/C14H2F8O6S/c15-3-1(13(23)24)4(16)8(20)11(7(3)19)29(27,28)12-9(21)5(17)2(14(25)26)6(18)10(12)22/h(H,23,24)(H,25,26) |
InChI Key |
TVQIRDPRJXZLAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)S(=O)(=O)C2=C(C(=C(C(=C2F)F)C(=O)O)F)F)F)F)C(=O)O |
Origin of Product |
United States |
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